6-Oxo-2-(propylamino)-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
6-Oxo-2-(propylamino)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-(propylamino)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a propylamine derivative with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-2-(propylamino)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
6-Oxo-2-(propylamino)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antiviral agent.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(propylamino)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-6-oxo-2-vinylpyrimidine: This compound shares a similar pyrimidine core but has different substituents.
6-Amino-2-oxohexanoic acid: Another compound with a similar structure but different functional groups.
Uniqueness: 6-Oxo-2-(propylamino)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylamino and carboxylic acid groups make it versatile for various applications, distinguishing it from other pyrimidine derivatives.
Properties
CAS No. |
85580-74-1 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-oxo-2-(propylamino)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-2-3-9-8-10-4-5(7(13)14)6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H2,9,10,11,12) |
InChI Key |
IJHIKENYQMFPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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